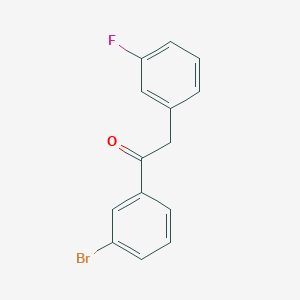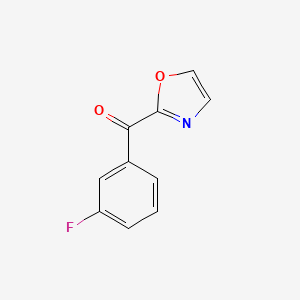
3'-Bromo-2-(3-fluorophenyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-2-(3-fluorophenyl)acetophenone: is an organic compound with the molecular formula C14H10BrFO . It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3’ position and a fluorine atom at the 3 position. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2-(3-fluorophenyl)acetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 2-(3-fluorophenyl)acetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods: Industrial production of 3’-Bromo-2-(3-fluorophenyl)acetophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Bromo-2-(3-fluorophenyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Major Products:
Substitution: Formation of substituted acetophenone derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: 3’-Bromo-2-(3-fluorophenyl)acetophenone is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals .
Biology and Medicine: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates. It is involved in the development of inhibitors for specific enzymes and receptors .
Industry: In the industrial sector, 3’-Bromo-2-(3-fluorophenyl)acetophenone is employed in the manufacture of specialty chemicals and materials. It is also used in the production of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 3’-Bromo-2-(3-fluorophenyl)acetophenone involves its interaction with specific molecular targets. The bromine and fluorine substituents enhance its reactivity and binding affinity to target molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparación Con Compuestos Similares
- 3’-Bromo-2’-fluoroacetophenone
- 2-Bromo-3’-fluoroacetophenone
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-4’-(trifluoromethyl)acetophenone
Comparison: 3’-Bromo-2-(3-fluorophenyl)acetophenone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance the compound’s electrophilicity and influence its interaction with biological targets .
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-5-2-4-11(9-12)14(17)8-10-3-1-6-13(16)7-10/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNYUXLMSXYTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642343 |
Source


|
| Record name | 1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-69-5 |
Source


|
| Record name | Ethanone, 1-(3-bromophenyl)-2-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)
![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)






